molecular formula C9H7N3O2 B1270939 3-aminoquinoxaline-2-carboxylic Acid CAS No. 85414-82-0

3-aminoquinoxaline-2-carboxylic Acid

Cat. No. B1270939
CAS RN: 85414-82-0
M. Wt: 189.17 g/mol
InChI Key: WINJFUJIPMQGNL-UHFFFAOYSA-N
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Description

3-Aminoquinoxaline-2-carboxylic acid is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. Although the specific compound 3-aminoquinoxaline-2-carboxylic acid is not directly synthesized in the provided papers, related compounds and derivatives are frequently synthesized and studied for their various chemical and biological properties.

Synthesis Analysis

The synthesis of related quinoxaline derivatives is a topic of interest in several studies. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, suggesting a method that could potentially be adapted for the synthesis of 3-aminoquinoxaline-2-carboxylic acid derivatives . Additionally, the synthesis of deuterium-labeled quinoxalinecarboxylic acids using aniline-d5 as a starting material indicates a route for isotopic labeling of quinoxaline derivatives, which could be useful for tracing or structural studies .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is confirmed using various spectroscopic techniques. For example, the structure of deuterium-labeled quinoxalinecarboxylic acids was confirmed by 1H NMR and mass spectrometry . Similarly, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives provide insights into the intermolecular interactions and stability of these compounds .

Chemical Reactions Analysis

The chemical reactivity of quinoxaline derivatives is explored through various reactions. The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives via a three-component condensation reaction demonstrates the versatility of quinoxaline compounds in forming highly substituted structures, including spirocyclic compounds . The novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through the Sandmeyer reaction also highlights the potential for functional group transformations in quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are diverse and can be tailored through different synthetic approaches. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid shows the ability to control stereochemistry, which is crucial for the biological activity of these compounds . The antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, as evaluated by various assays, indicates that these compounds may have potential therapeutic applications .

Scientific Research Applications

Anti-inflammatory Applications

  • Application Summary : Utilized in the synthesis of anti-inflammatory agents, particularly in the development of pyrimidine derivatives .
  • Methods and Procedures : Synthesis involves solid-phase techniques and structure-activity relationship (SAR) studies to enhance anti-inflammatory effects .
  • Results and Outcomes : Pyrimidine derivatives show potent anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .

Synthesis of Quinoxaline Derivatives

  • Application Summary : Acts as a precursor in the synthesis of quinoxaline derivatives for various physicochemical and biological activities .
  • Methods and Procedures : Employed in novel synthetic strategies and functionalization of quinoxaline scaffolds .
  • Results and Outcomes : Development of bioactive molecules, dyes, and materials for optoelectronic applications .

Antimicrobial Agents

  • Application Summary : Incorporated in the design of antimicrobial peptides and agents .
  • Methods and Procedures : Used in the modification of peptides to enhance antimicrobial activity .
  • Results and Outcomes : Improved activity against a range of pathogens, contributing to the development of new antimicrobial therapies .

Optoelectronic Materials

  • Application Summary : Integral in creating materials for optoelectronic devices due to its structural properties .
  • Methods and Procedures : Involved in the transition-metal-free synthesis of quinoxalines for optoelectronic materials .
  • Results and Outcomes : Enabled the creation of materials with specific electronic and optical properties for device applications .

Solar Cell Applications

  • Application Summary : Used in the development of organic sensitizers for solar cells .
  • Methods and Procedures : Quinoxaline scaffolds are functionalized to act as organic sensitizers in photovoltaic cells .
  • Results and Outcomes : Enhanced efficiency and stability of solar cells, contributing to the advancement of solar energy technology .

Fluorescent Materials

  • Application Summary : Forms the basis for the development of fluorescent materials with applications in bioimaging and sensing .
  • Methods and Procedures : Synthesized fluorescent nanomaterials are used for their unique optical properties .
  • Results and Outcomes : Improved selectivity and photoluminescence efficiency, expanding the potential for biomedical applications .

Safety And Hazards

The safety data sheet for a similar compound, Hydrocinnamic acid, suggests that in the event of skin contact, one should wash skin with soap and water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . Future research may focus on the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

3-aminoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINJFUJIPMQGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364177
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminoquinoxaline-2-carboxylic Acid

CAS RN

85414-82-0
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Habib, CW Rees - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Phenylphosphazoanilide,1 from aniline (3-9 ml.) and phosphorus trichloride (0- 64 ml.), was heated under reflux with 3-aminoquinoxaline-2-carboxylic acid …
Number of citations: 7 pubs.rsc.org
W Huang, L Tang, Y Shi, S Huang, L Xu… - Bioorganic & medicinal …, 2011 - Elsevier
… Condensation of 3-aminoquinoxaline-2-carboxylic acid with 5 in the presence of EDC/HOBt afforded target compounds 11n–p. In addition, 11o could be further transformed into 11q by …
Number of citations: 85 www.sciencedirect.com
N Kumar, P Sharma, N Kaur, A Pareek - Journal of Applicable Chemistry, 2013
Number of citations: 14

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